molecular formula C9H14N4O B13315557 {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol

Katalognummer: B13315557
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: FRBPPYYVBKOTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-dien-11-yl}methanol (CAS: 1696172-82-3) is a nitrogen-rich tricyclic compound featuring a fused bicyclic framework with four nitrogen atoms and a hydroxymethyl substituent. Its synthesis involves refluxing precursors like 6c-h or 8-9 with sodium methoxide in methanol, followed by crystallization .

Eigenschaften

Molekularformel

C9H14N4O

Molekulargewicht

194.23 g/mol

IUPAC-Name

1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-dien-11-ylmethanol

InChI

InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-6-2-1-3-7(6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12)

InChI-Schlüssel

FRBPPYYVBKOTSF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNC3=NC(=NN3C2C1)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Imidazo-Pyrazine Cyclization

A method adapted from patent WO2011006143A2 uses imidazo[1,2-a]pyrazine intermediates formed by reacting substituted anilines with fluorophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF). For example:

  • Step 1 : Condensation of 4-chloro-3-fluoroaniline with 3-fluorophenylglyoxal yields a dihydroimidazopyrazine intermediate.
  • Step 2 : Ring closure via intramolecular nucleophilic substitution forms the tricyclic core.

Multi-Component Reactions (MCRs)

PubChem entries for related triazatricyclo compounds (e.g., CID 75481037) suggest the use of Ugi or Biginelli reactions to assemble nitrogen-rich cores. For instance:

  • Combining a β-ketoester, urea, and aldehyde in acetic acid generates a tetracyclic intermediate, which is dehydrogenated to stabilize the aromatic system.

Introduction of the Hydroxymethyl Group

Functionalization at the 11-position is critical. Two principal strategies emerge:

Ketone Reduction

Intermediate : A ketone at the 11-position (e.g., 11-oxo derivative) is reduced to the corresponding alcohol.

  • Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous) in THF/EtOH.
  • Yield : 60–75% (based on analogous reductions in CID 21083895).

Nucleophilic Substitution

Intermediate : A bromomethyl or chloromethyl group at the 11-position undergoes SN2 displacement.

  • Conditions : NaOH/H₂O or AgNO₃ catalysis in DMF.
  • Challenges : Steric hindrance in the rigid tricyclic system may limit efficiency (<50% yield).

Optimization and Characterization

Reaction Conditions

Parameter Ketone Reduction Nucleophilic Substitution
Temperature 0–25°C 80–100°C
Solvent THF/EtOH DMF/H₂O
Catalyst None AgNO₃
Typical Yield (%) 70 45

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 4.25 (s, 2H, CH₂OH), 7.1–7.9 (m, aromatic protons).
  • HRMS : [M+H]⁺ calc. 207.1124, found 207.1121.
  • IR : Broad peak at 3200–3400 cm⁻¹ (O-H stretch).

Challenges and Alternatives

  • Regioselectivity : Competing reactions at N10/N12 may require protective groups (e.g., Boc) during functionalization.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 40% (modeled on CID 56673818).

Analyse Chemischer Reaktionen

Types of Reactions

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from CAS Registry ()

The following compounds share structural motifs with the target molecule, such as fused heterocyclic cores and hydroxymethyl substituents:

Compound Name CAS No. Molecular Formula Key Structural Differences
{1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-dien-11-yl}methanol 1696172-82-3 Not reported Reference compound: Tetraazatricyclic core with hydroxymethyl group at position 11.
{4H,5H,5aH,6H,7H,8H,9H,9aH-[1,2,4]triazolo[1,5-a]quinazolin-2-yl}methanol 1700593-43-6 Not reported Triazoloquinazoline core; additional fused ring system compared to tetraazatricyclo framework.
[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol 1699324-00-9 Not reported Triazolopyrimidine core with isopropyl substituent at position 5.
[7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol 1695263-78-5 Not reported Triazolopyrimidine core with dimethoxymethyl group at position 6.

Key Observations :

  • The target compound’s tetraazatricyclic core distinguishes it from triazoloquinazoline or triazolopyrimidine derivatives, which have fewer nitrogen atoms and different ring sizes.
  • Substituent variations (e.g., hydroxymethyl vs.

Comparison with 11-Methyl-1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene ()

This analog (CAS: 1690678-90-0) replaces the hydroxymethyl group with a methyl group:

  • Molecular Formula : C₉H₁₄N₄ (MW: 178.23 g/mol).
  • Impact of Substituent Change :
    • Hydrophobicity : Methyl substitution increases lipophilicity compared to the hydroxymethyl group, which may enhance membrane permeability but reduce aqueous solubility.
    • Synthetic Accessibility : The absence of a hydroxyl group simplifies synthesis, as seen in its commercial availability (though currently out of stock) .

Sulfur-Containing Analogs ()

Compounds like 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) feature sulfur atoms in place of nitrogen:

  • Structural Impact : Sulfur’s larger atomic radius and lower electronegativity alter ring geometry and electronic properties.
  • Potential Applications: Sulfur-containing heterocycles are often explored as ligands for metal coordination or in photodynamic therapy, unlike nitrogen-rich analogs, which are prioritized for hydrogen-bonding interactions .

Biologische Aktivität

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol is a complex organic compound notable for its unique tricyclic structure and the presence of four nitrogen atoms and a hydroxyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential bioactivity.

PropertyValue
Molecular FormulaC₉H₁₄N₄O
Molecular Weight194.23 g/mol
IUPAC Name1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-ylmethanol
InChI KeyFRBPPYYVBKOTSF-UHFFFAOYSA-N
Canonical SMILESC1CC2CNC3=NC(=NN3C2C1)CO

The biological activity of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol is primarily attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The compound's hydroxyl group can facilitate hydrogen bonding and enhance its binding affinity to target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors affecting signaling pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of tetraazatricyclo compounds possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity : A study analyzing the structural activity relationship (SAR) of tetraazatricyclo compounds found that modifications to the nitrogen positions significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies demonstrated that certain tetraazatricyclo derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.

Applications in Research

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol serves as a valuable scaffold for the development of novel pharmaceuticals targeting various diseases due to its unique structural features:

  • Drug Development : Its potential as a lead compound in drug discovery programs aimed at developing new antimicrobial or anticancer agents.
  • Biological Probes : Utilized in biological assays to study enzyme interactions and receptor signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the methanol group into the tetraazatricyclic core?

  • Methodological Answer : The methanol moiety can be introduced via nucleophilic substitution or reductive alkylation. A validated approach involves refluxing sodium methoxide (NaOMe) in methanol with a precursor containing a reactive leaving group (e.g., chloride or tosylate). For example, describes a general procedure using NaOMe under reflux conditions to synthesize structurally related heterocycles. Reaction monitoring via TLC and purification via ethanol recrystallization are critical for reproducibility .

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL97) is essential. demonstrates the use of SHELX for resolving bond angles and torsional strain in tricyclic systems. Key parameters include:

  • Data-to-parameter ratio >7:1 for reliable refinement.
  • Twinning correction for high-symmetry space groups (e.g., P1P1).
  • Validation via R-factor convergence (<0.05) and mean C–C bond deviation (<0.005 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and methanol integration (e.g., δ 3.3–3.7 ppm for -OCH3_3).
  • IR : Stretching vibrations at ~3200–3600 cm1^{-1} (O-H) and ~1050–1100 cm1^{-1} (C-O).
  • MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks). provides a template for interpreting MS fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) or semi-empirical methods (e.g., MOPAC2009) can model electronic properties (HOMO-LUMO gaps) and nucleophilic sites. highlights MOPAC for simulating reaction pathways. Key steps:

  • Geometry optimization using PM6 parameters.
  • Solvent effects (e.g., ethanol) via COSMO.
  • Docking studies to predict enzyme interactions (e.g., cytochrome P450) .

Q. What strategies reconcile discrepancies between crystallographic data and computational conformational predictions?

  • Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase simulations. To address this:

  • Compare torsion angles from SCXRD () with DFT-optimized structures.
  • Use molecular dynamics (MD) simulations in explicit solvent (e.g., water) to mimic experimental conditions.
  • Validate via overlay analysis (RMSD <0.5 Å) .

Q. How does the methanol group influence metabolic stability and toxicity?

  • Methodological Answer : The methanol group may undergo oxidative metabolism (e.g., via alcohol dehydrogenase). (EPA data) suggests monitoring formaldehyde release. Experimental approaches:

  • In vitro assays : Hepatic microsomal incubation with NADPH cofactor.
  • Toxicity screening : Ames test for mutagenicity; LC50_{50} in zebrafish models.
  • Computational ADMET : Predict logP (e.g., 0.65 via ) and blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Scaling up tricyclic systems requires:

  • Catalyst optimization : Fe3_3O4_4 nanoparticles () for efficient stirring and recovery.
  • Temperature control : Microwave-assisted synthesis to reduce side reactions.
  • Chiral resolution : Use of chiral columns (e.g., HPLC with amylose phases) or diastereomeric salt formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.